![molecular formula C13H18N2O2 B2862191 N-[4-(morpholin-4-ylmethyl)phenyl]acetamide CAS No. 415933-46-9](/img/structure/B2862191.png)
N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
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Overview
Description
“N-[4-(morpholin-4-ylmethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 103913-29-7. It has a molecular weight of 220.27 .
Synthesis Analysis
The synthesis of “this compound” has been studied in the past . The compound was synthesized and purified to analytical purity grade.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H16N2O2 . The InChI Code for the compound is 1S/C12H16N2O2/c1-10(15)13-11-2-4-12(5-3-11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 220.27 .Scientific Research Applications
Antimicrobial and Antifungal Agents
Research on derivatives of morpholine-acetamide has shown promising antimicrobial and antifungal properties. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent fungicidal agents against Candida species, demonstrating broad antifungal activity against various fungi species, including molds and dermatophytes. These compounds' development was focused on improving plasmatic stability while maintaining antifungal efficacy, indicating their potential for treating fungal infections (Bardiot et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been investigated for its corrosion inhibition properties, particularly for protecting mild steel in hydrochloric acid medium. Studies have demonstrated more than 90% inhibition efficiency at certain concentrations, suggesting its utility in industrial applications to prevent metal corrosion (Nasser & Sathiq, 2016).
Anti-inflammatory and Analgesic Properties
Research into the pharmaceutical applications of morpholine-acetamide derivatives has also explored their potential as analgesic and anti-inflammatory agents. One study synthesized new analogs of paracetamol with modifications in the phenyl moiety, which, when conjugated with ibuprofen, exhibited superior analgesic and anti-inflammatory effects compared to acetaminophen or ibuprofen alone. This highlights the therapeutic potential of these compounds in pain and inflammation management (Ahmadi et al., 2014).
Drug Metabolism Pathway
The metabolism of acetaminophen into bioactive compounds has been studied, revealing pathways that involve conjugation with fatty acids in the nervous system. This process forms compounds like N-arachidonoylphenolamine (AM404), which exhibit analgesic properties by acting on the cannabinoid system and TRPV1 receptors, suggesting a complex metabolic pathway that contributes to the drug's therapeutic effects (Högestätt et al., 2005).
Anticonvulsant Activity
Benzothiazole derivatives, including those with morpholine-acetamide components, have been synthesized and evaluated for their anticonvulsant properties. Certain derivatives have shown promise as lead compounds for further development as anticonvulsant drugs, indicating the potential application of morpholine-acetamide derivatives in neurological disorders (Amir et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis .
Mode of Action
N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide interacts with its target by binding to a site on the 23S ribosomal RNA of the 50S subunit . This binding inhibits bacterial protein synthesis and prevents the formation of a functional 70S initiation complex .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, leading to its eventual death .
Result of Action
The result of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes within the bacteria, leading to their death .
Action Environment
The action of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide can be influenced by various environmental factors. For instance, the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution . The concentration of the compound, the presence of other substances, and the physical conditions of the environment (such as temperature and pH) can all affect the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGDVNNAPFDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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